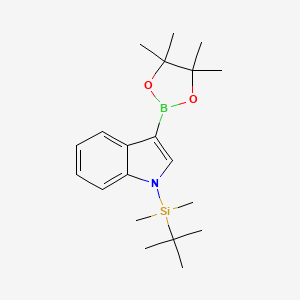

1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

描述

1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C20H32BNO2Si and its molecular weight is 357.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 375.37 g/mol. The presence of the dioxaborolane group suggests potential applications in boron chemistry and medicinal applications related to cancer therapy.

Synthesis

The synthesis of this compound typically involves several steps including the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the formation of the dioxaborolane moiety. Various methods have been explored to optimize yields and purity. For instance, reactions involving boron reagents in the presence of indoles have been documented to yield similar compounds with varying degrees of success .

Anticancer Potential

Research indicates that compounds containing indole structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of indole can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers . The dioxaborolane moiety may enhance the compound's ability to interact with biological targets due to its unique electronic properties.

The proposed mechanism for the anticancer activity involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Indole derivatives have been shown to interfere with estrogen signaling pathways, which is crucial for hormone-dependent cancers such as breast cancer .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

- Estrogen Receptor Modulation : A study explored a series of indole derivatives and their ability to modulate estrogen receptors. The results indicated that certain substitutions at the indole ring significantly enhanced binding affinity to ERs .

- In Vivo Studies : Animal models treated with indole-based compounds exhibited reduced tumor growth rates compared to control groups. This suggests that the compound may have therapeutic potential in treating estrogen-dependent tumors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H31BFN2O2Si |

| Molecular Weight | 375.37 g/mol |

| CAS Number | 1148004-02-7 |

| Purity | 95% |

| Storage Conditions | Inert atmosphere at 2-8°C |

科学研究应用

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing group allows for selective reactions that are crucial in the formation of complex organic molecules.

A. Boronate Ester Formation

The dioxaborolane moiety can be used to form boronate esters through cross-coupling reactions. This is particularly useful in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

| Reaction Type | Example Application |

|---|---|

| Suzuki Coupling | Synthesis of biaryl compounds for pharmaceuticals |

| Stille Coupling | Formation of complex organic frameworks |

B. Protecting Group Chemistry

The TBDMS group serves as a protecting group for alcohols and amines during multi-step syntheses. Its stability under various reaction conditions makes it an ideal choice for protecting functional groups.

Medicinal Chemistry

Research indicates that derivatives of 1H-indole exhibit significant biological activity, including anti-cancer and anti-inflammatory properties. The incorporation of the TBDMS and dioxaborolane groups can enhance the pharmacological profiles of indole-based compounds.

A. Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. The addition of the boron moiety may improve the selectivity and efficacy of these compounds against specific cancer types.

B. Anti-inflammatory Properties

Indole compounds are also noted for their anti-inflammatory effects. The modification with boron-containing groups could potentially enhance their therapeutic index by improving solubility and bioavailability.

Material Science

The unique properties of 1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole extend to applications in material science.

A. Polymer Chemistry

Due to its reactive boron center, this compound can be utilized in the development of new polymer materials with tailored properties. It can participate in polymerization reactions that yield materials with specific mechanical and thermal characteristics.

B. Sensor Development

The compound's ability to form complexes with various analytes makes it a candidate for use in sensor technologies. Its incorporation into sensor platforms could lead to enhanced sensitivity and selectivity for detecting chemical species.

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Biaryl Compounds : A study demonstrated the successful use of this compound in Suzuki coupling reactions to synthesize biologically active biaryl compounds with improved yields compared to traditional methods.

- Anticancer Research : Research published in medicinal chemistry journals illustrated that derivatives of this compound exhibited promising cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development.

- Material Innovations : A recent publication showcased the use of this compound in developing novel polymeric materials with enhanced thermal stability and mechanical strength due to its incorporation into polymer matrices.

属性

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-16(15-12-10-11-13-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPVBPZXBFDFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677972 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-51-5 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。